

Validation of Methylophiopogonanone B's antioxidant activity against known standards

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Compound of Interest		
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Methylophiopogonanone B: A Comparative Analysis of its Antioxidant Efficacy

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A recent study has provided a quantitative validation of the antioxidant activity of **Methylophiopogonanone B** (MO-B), a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. The research benchmarked MO-B's performance against the well-established antioxidant standard, Trolox, across multiple in-vitro antioxidant assays. The findings position **Methylophiopogonanone B** as a potent natural antioxidant, in some cases exhibiting superior activity to its structural analog, Methylophiopogonanone A (MO-A).

Comparative Antioxidant Activity

The antioxidant capacity of **Methylophiopogonanone B** was evaluated using four distinct assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). The results, expressed as micromoles of Trolox Equivalents per gram (µmol TE/g), are summarized below, demonstrating the potent antioxidant potential of MO-B.



Compound/Ext ract	DPPH (μmol TE/g)	ABTS (μmol TE/g)	FRAP (µmol TE/g)	CUPRAC (µmol TE/g)
Methylophiopogo nanone B (MO- B)	30.96 ± 0.26	45.54 ± 0.24	38.95 ± 0.59	132.64 ± 0.84
Methylophiopogo nanone A (MO-A)	25.87 ± 0.31	38.15 ± 0.42	32.78 ± 0.51	115.27 ± 1.03
O. japonicus Chloroform/Meth anol Extract	16.50 ± 0.38	28.97 ± 0.33	21.45 ± 0.47	98.63 ± 0.95
O. japonicus Methanol Extract	10.23 ± 0.29	19.54 ± 0.28	15.88 ± 0.36	75.41 ± 0.72
O. japonicus 70% Ethanol Extract	8.76 ± 0.21	15.33 ± 0.25	12.09 ± 0.31	63.89 ± 0.68

Data sourced from Wang Y, et al. (2017). Values are presented as mean ± standard deviation.

The data clearly indicates that **Methylophiopogonanone B** exhibits the highest antioxidant activity across all four tested methods when compared to Methylophiopogonanone A and various extracts from Ophiopogon japonicus root.[1][2][3][4]

Experimental Protocols

The following are the detailed methodologies employed in the comparative study to ascertain the antioxidant activity of **Methylophiopogonanone B**.

DPPH Radical Scavenging Assay

A solution of 0.06 mM DPPH radical in methanol was prepared.[2] For the assay, 3 mL of this DPPH solution was mixed with 1 mL of the sample dissolved in methanol. The mixture was then incubated in the dark at room temperature for 30 minutes. The absorbance of the resulting solution was measured at 517 nm using a spectrophotometer. The radical scavenging activity was calculated based on the reduction in absorbance.



ABTS Radical Scavenging Assay

The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm. For the assay, 3.9 mL of the diluted ABTS•+ solution was added to 0.1 mL of the sample, and the absorbance was measured at 734 nm after 6 minutes.

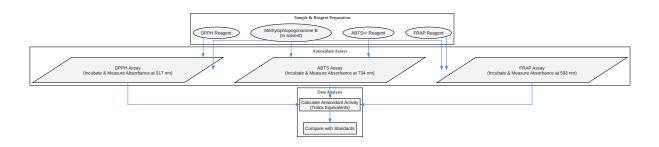
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP reagent was prepared by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 2.5 mL of 20 mM FeCl3·6H2O solution. The reagent was freshly prepared and warmed to 37°C prior to use. The assay was conducted by mixing 2.85 mL of the FRAP reagent with 0.15 mL of the sample. The absorbance of the reaction mixture was then recorded at 593 nm after 30 minutes of incubation in the dark.

Visualizing the Experimental Workflow

The general workflow for the in-vitro antioxidant assays is depicted below.





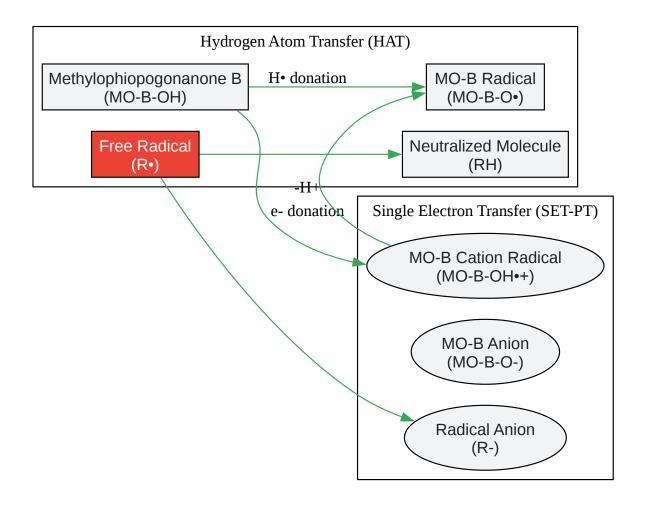
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Caption: Workflow of in-vitro antioxidant activity validation.

Antioxidant Mechanism of Action

Methylophiopogonanone B, as a flavonoid, is believed to exert its antioxidant effects primarily through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) mechanisms. These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reactions.





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Caption: Putative antioxidant mechanisms of **Methylophiopogonanone B**.

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